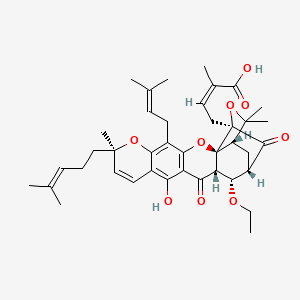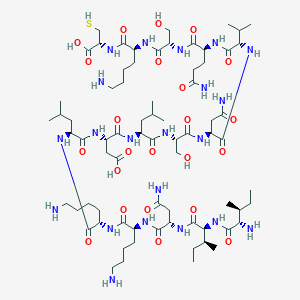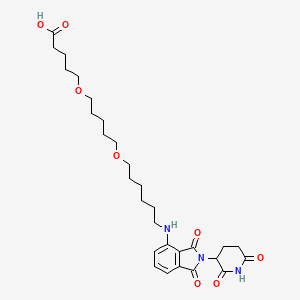
Pomalidomide-C6-O-C5-O-C4-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C6-O-C5-O-C4-COOH is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It is based on the structure of Pomalidomide, a well-known immunomodulatory drug. This compound is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C6-O-C5-O-C4-COOH involves multiple steps, starting from the base compound Pomalidomide. The process includes the attachment of linker molecules to the Pomalidomide structure. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl sulfoxide) and may require ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is then purified and tested for quality assurance before being used in further applications .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-C6-O-C5-O-C4-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Pomalidomide core.
Substitution: The linker molecules can be substituted with other functional groups to create different conjugates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified linker structures. These derivatives can have different biological activities and are used in various research applications .
Aplicaciones Científicas De Investigación
Pomalidomide-C6-O-C5-O-C4-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mecanismo De Acción
Pomalidomide-C6-O-C5-O-C4-COOH exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: A more potent derivative of Thalidomide with enhanced biological activity.
Iberdomide: Another derivative with distinct linker structures and biological properties
Uniqueness
Pomalidomide-C6-O-C5-O-C4-COOH is unique due to its specific linker structure, which allows for the creation of diverse PROTACs. This versatility makes it a valuable tool in drug discovery and development, offering the potential for targeted protein degradation with high specificity .
Propiedades
Fórmula molecular |
C29H41N3O8 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoic acid |
InChI |
InChI=1S/C29H41N3O8/c33-24-15-14-23(27(36)31-24)32-28(37)21-11-10-12-22(26(21)29(32)38)30-16-5-1-2-6-17-39-18-7-3-8-19-40-20-9-4-13-25(34)35/h10-12,23,30H,1-9,13-20H2,(H,34,35)(H,31,33,36) |
Clave InChI |
STEWOGZNWZMCIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCOCCCCCOCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
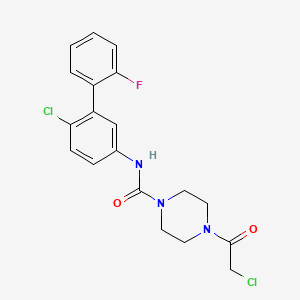
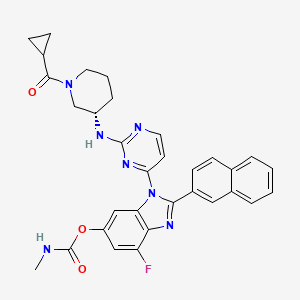


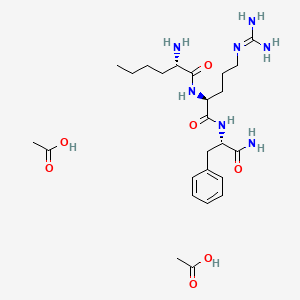
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

